p-(p-Dimethylaminophenylazo)benzoic acid sodium salt

pH indicator acid-base titration colorimetry

p-(p-Dimethylaminophenylazo)benzoic acid sodium salt (CAS 845-46-5), also designated as DABCYL sodium, Dabcyl acid sodium, or para-Methyl Red sodium salt, is a water-soluble azo dye belonging to the aminoazobenzene class. It functions as a dual-purpose reagent: a non-fluorescent dark quencher for fluorescence resonance energy transfer (FRET)-based nucleic acid probes and a pH indicator with a visual transition interval from pH 1.0 (red) to pH 3.0 (yellow).

Molecular Formula C15H14N3NaO2
Molecular Weight 291.28 g/mol
CAS No. 845-46-5
Cat. No. B1603897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-(p-Dimethylaminophenylazo)benzoic acid sodium salt
CAS845-46-5
Molecular FormulaC15H14N3NaO2
Molecular Weight291.28 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)[O-].[Na+]
InChIInChI=1S/C15H15N3O2.Na/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(4-6-12)15(19)20;/h3-10H,1-2H3,(H,19,20);/q;+1/p-1
InChIKeyOSCKRHPYZNTEIO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-(p-Dimethylaminophenylazo)benzoic acid sodium salt (CAS 845-46-5): Technical Baseline for Procurement and Selection


p-(p-Dimethylaminophenylazo)benzoic acid sodium salt (CAS 845-46-5), also designated as DABCYL sodium, Dabcyl acid sodium, or para-Methyl Red sodium salt, is a water-soluble azo dye belonging to the aminoazobenzene class . It functions as a dual-purpose reagent: a non-fluorescent dark quencher for fluorescence resonance energy transfer (FRET)-based nucleic acid probes and a pH indicator with a visual transition interval from pH 1.0 (red) to pH 3.0 (yellow) . The compound bears a dimethylamino electron-donor group at the 4′-position and a sodium carboxylate at the 4-position of the azobenzene scaffold, conferring aqueous solubility and a characteristic absorption maximum in the 470–480 nm range . It is supplied as an orange crystalline powder with purity ≥97% (typical commercial grades: 97–98%) and is widely employed in molecular beacon probe construction, FRET-based protease assays, histology, and hematology staining .

Why p-(p-Dimethylaminophenylazo)benzoic acid sodium salt Cannot Be Replaced by Generic Methyl Red or Free-Acid DABCYL


The para-carboxyl positional isomerism of CAS 845-46-5 fundamentally alters its acid-base equilibrium relative to the ortho-carboxyl isomer (common Methyl Red, CAS 493-52-7), shifting the visual transition interval approximately 3 pH units more acidic . Substituting the free acid DABCYL (CAS 6268-49-1) for the sodium salt compromises aqueous solubility and complicates direct use in physiological buffer systems without pre-dissolution in organic co-solvents or alkaline solutions . Furthermore, the para isomer exhibits measurably different ionic conductivity, cyclodextrin host-guest binding affinity, and oxidative degradation kinetics compared to both the ortho isomer and methyl orange, making direct functional interchange unreliable across electrochemical sensor, supramolecular encapsulation, and environmental fate applications [1]. These structural and physicochemical differences mean that procurement specifications tied to a particular isomer and salt form are not interchangeable without quantitative re-validation of the target assay or process endpoint.

Quantitative Differentiation Evidence for p-(p-Dimethylaminophenylazo)benzoic acid sodium salt Against Closest Analogs


Acidic-Shifted pH Transition Interval: Para vs. Ortho Isomer Indicator Range

The para-Methyl Red sodium salt (CAS 845-46-5) displays a visual transition interval from pH 1.0 (red) to pH 3.0 (yellow), while the ortho-Methyl Red sodium salt (CAS 845-10-3) transitions at pH 4.2 (pink) to pH 6.2 (yellow) . This approximately 3.2 pH-unit acidic shift is attributed to the electronic effect of para-carboxylate substitution on the azo conjugation system. In contrast, the ortho isomer benefits from intramolecular hydrogen bonding between the carboxylate and azo nitrogen, stabilizing the protonated form and elevating the apparent pKa . This means the para isomer is suitable for titrations and colorimetric assays requiring endpoint detection in the strongly acidic regime, where ortho-Methyl Red would remain unresponsive.

pH indicator acid-base titration colorimetry

Aqueous Solubility Advantage of Sodium Salt Form Over Free Acid DABCYL

The sodium salt form (CAS 845-46-5) is directly soluble in water and 1 M NH4OH (10 mg/mL) , whereas the free acid DABCYL (CAS 6268-49-1) requires dissolution in organic solvents such as DMSO or DMF for stock preparation, followed by dilution into aqueous buffers with attendant risk of precipitation . This solubility differential eliminates the need for organic co-solvents when conjugating the sodium salt to oligonucleotides or peptides under aqueous coupling conditions, reducing solvent compatibility concerns and streamlining probe synthesis workflows.

aqueous probe preparation bioconjugation molecular beacon

Higher Ionic Conductivity of p-Methyl Red Sodium Salt Relative to Ortho Isomer and Methyl Orange

In a head-to-head conductometric study of three azo dye sodium salts in water at 25°C over the concentration range 1.0 × 10⁻⁴ to 1.0 × 10⁻³ mol dm⁻³, the para-Methyl Red sodium salt exhibited the highest molar conductivity at infinite dilution (Λ₀ = 81.30 ± 0.38 S cm² mol⁻¹), compared to the ortho-Methyl Red sodium salt (Λ₀ = 80.47 ± 0.43 S cm² mol⁻¹) and Methyl Orange sodium salt (Λ₀ = 80.05 ± 0.71 S cm² mol⁻¹) [1]. The corresponding anionic conductivities at infinite dilution (λ₀⁻) were 31.19, 30.36, and 29.94 S cm² mol⁻¹ for p-MR, o-MR, and MO anions, respectively. The higher ionic mobility of the para isomer anion is attributed to reduced dye aggregation propensity arising from the para-carboxylate geometry, which minimizes intermolecular stacking interactions that otherwise hinder ion transport in the ortho isomer [1].

electrochemical sensor conductometry dye aggregation

Superior α-Cyclodextrin Host-Guest Binding Affinity of p-Methyl Red vs. o-Methyl Red and Methyl Orange

A conductance study of α-cyclodextrin (α-CD) binding with three azo dye anions at 25°C established the stability constant (K) ranking: p-Methyl Red (p-MR) > Methyl Orange (MO) > o-Methyl Red (o-MR) [1]. The para-MR anion binds more strongly to the α-CD cavity than both competing dyes. The binding model assumed 1:1 stoichiometry, and the observed molar conductances decreased significantly at sub-unity α-CD:dye mole ratios, consistent with inclusion complex formation. The larger ionic molar conductance difference between complexed and uncomplexed p-MR anion, relative to o-MR and MO, further corroborates the stronger host-guest interaction [1]. This binding advantage is structurally rationalized by the para-carboxylate orientation, which permits deeper insertion of the dimethylaminophenyl terminus into the α-CD cavity without steric hindrance from the carboxylate group, in contrast to the ortho isomer where the carboxylate sterically impedes cavity entry.

supramolecular chemistry cyclodextrin inclusion dye encapsulation

Enhanced Resistance to Sonolytic Degradation of p-Methyl Red vs. o-Methyl Red Isomer

Under 500 kHz ultrasonic irradiation at 50 W applied power in non-buffered aqueous solution under air saturation, the ortho isomer of Methyl Red degraded at a rate approximately 30% higher than para-Methyl Red [1]. The enhanced reactivity of o-MR is attributed to the ortho-carboxylic acid group facilitating intramolecular proton transfer and hydroxyl radical attack at the azo linkage, an effect sterically and electronically disfavored in the para isomer. In buffered solutions, the degradation rate differential can vary, but in unbuffered media the para isomer consistently demonstrates superior kinetic stability. This finding has direct implications for the longevity of p-MR-based optical sensor elements exposed to cavitation or ultrasound-assisted processing environments.

azo dye degradation sonolysis environmental stability

DABCYL Quenching Efficiency: Competitive with BHQ-1 for Short-Wavelength Fluorophores but Inferior for Far-Red Dyes

In a comprehensive evaluation of dark quencher performance across 22 fluorophores, DABCYL quenched fluorescein-class dyes with 91–93% efficiency, statistically comparable to Black Hole Quencher-1 (BHQ-1) for short-wavelength emitters [1]. However, for far-red dyes such as Cy5, DABCYL achieved only 84% quenching efficiency versus 96% for BHQ-1, a 12-percentage-point deficit [1]. This differential arises from DABCYL's narrower absorption footprint (λmax ~453–479 nm, effective quenching range ~400–550 nm) compared to BHQ-1 (λmax 534 nm, quenching range ~480–580 nm) [2]. The DABCYL extinction coefficient at λmax is 32,000 M⁻¹ cm⁻¹ [3]. Consequently, DABCYL remains the gold-standard quencher for EDANS (λem 490 nm) and FAM (λem 520 nm) based probes, but is not recommended for probes employing red-shifted reporters (e.g., Cy3, Cy5, TAMRA) where BHQ-family or Eclipse quenchers provide superior signal-to-noise ratios.

FRET quencher molecular beacon qPCR probe design

Validated Application Scenarios for p-(p-Dimethylaminophenylazo)benzoic acid sodium salt Based on Quantitative Differentiation Evidence


Strongly Acidic Titration Endpoint Detection and Low-pH Colorimetric Assays

The para isomer's pH 1.0–3.0 transition interval (Section 3, Evidence Item 1) uniquely qualifies it for acid-base titrations and colorimetric assays requiring endpoint detection below pH 4, where ortho-Methyl Red would remain in its red form and provide no visual transition. This includes titrations of strong acids with weak bases, quality control of highly acidic process streams, and acid-catalyzed reaction monitoring. Procurement must specify CAS 845-46-5 explicitly, as generic 'Methyl Red sodium salt' orders frequently default to the ortho isomer (CAS 845-10-3) .

Aqueous-Phase Molecular Beacon and FRET Probe Construction with EDANS or FAM Donors

The sodium salt form's direct water solubility (Section 3, Evidence Item 2) and DABCYL's well-characterized quenching of EDANS (λem 490 nm) and FAM (λem 520 nm) with 91–93% efficiency (Section 3, Evidence Item 6) make CAS 845-46-5 the preferred quencher for aqueous oligonucleotide labeling workflows. The EDANS/DABCYL FRET pair remains the gold-standard donor-acceptor combination for protease substrate assays and molecular beacon-based qPCR probes operating in the blue-green spectral channel . The sodium salt form eliminates DMSO carryover concerns that can interfere with enzymatic steps downstream of probe conjugation.

Cyclodextrin-Based Dye Encapsulation and Supramolecular Indicator Systems

The superior α-cyclodextrin binding affinity of p-MR over o-MR and MO (Section 3, Evidence Item 4) supports its preferential selection as the guest dye in cyclodextrin inclusion complexes for controlled-release colorimetric sensors, supramolecular logic gates, and cyclodextrin-functionalized optical materials. The higher binding constant enables lower cyclodextrin:dye ratios to achieve full encapsulation, reducing material costs. When combined with the para isomer's sonolytic stability (Section 3, Evidence Item 5), these systems maintain functional integrity under ultrasonic homogenization or cleaning protocols commonly encountered in laboratory sensor regeneration [1].

Electrochemical and Conductometric Dye-Based Sensor Architectures

The systematically higher molar conductivity of p-MR sodium salt (Λ₀ = 81.30 S cm² mol⁻¹) compared to o-MR and MO sodium salts (Section 3, Evidence Item 3) makes it the optimal choice among Methyl Red isomers for conductometric sensing platforms. This includes dye-doped polymer electrolyte films, ion-transport mediator layers in biosensors, and conductometric titration detectors where the ionic mobility of the indicator dye directly contributes to the measured signal amplitude and response slope [2]. The ~2.7% higher anionic conductivity versus the ortho isomer provides a measurable sensitivity enhancement in concentration-linear detection regimes.

Technical Documentation Hub

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